molecular formula C19H14FN5O3 B2618773 9-(2-fluorophenyl)-2-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 898441-94-6

9-(2-fluorophenyl)-2-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No. B2618773
CAS RN: 898441-94-6
M. Wt: 379.351
InChI Key: HKMPQBGYRSFGND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-(2-fluorophenyl)-2-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide, also known as PF-06463922, is a small molecule inhibitor of the tyrosine kinase c-MET. This compound has gained significant attention in the scientific community due to its potential therapeutic applications in cancer treatment.

Mechanism of Action

9-(2-fluorophenyl)-2-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide acts by binding to the c-MET receptor and inhibiting its activity, thereby blocking downstream signaling pathways that promote tumor growth and metastasis. This compound has been shown to have high selectivity for c-MET over other kinases, making it a potentially safer and more effective therapeutic agent.
Biochemical and Physiological Effects:
Studies have shown that 9-(2-fluorophenyl)-2-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide can inhibit c-MET activity in cancer cells, leading to reduced proliferation, invasion, and migration. This compound has also been shown to induce apoptosis and inhibit angiogenesis, further contributing to its anti-tumor effects.

Advantages and Limitations for Lab Experiments

9-(2-fluorophenyl)-2-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide has several advantages for laboratory experiments, including its high selectivity for c-MET, its ability to inhibit downstream signaling pathways, and its potential to be used in combination with other cancer therapies. However, one limitation is that this compound may not be effective in all cancer types, and further research is needed to identify the optimal patient population for this therapy.

Future Directions

There are several future directions for research on 9-(2-fluorophenyl)-2-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide. One area of interest is the development of combination therapies that can enhance the anti-tumor effects of this compound. Another direction is the investigation of potential biomarkers that can predict patient response to this therapy. Additionally, further preclinical and clinical studies are needed to fully understand the safety and efficacy of 9-(2-fluorophenyl)-2-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide in cancer treatment.

Synthesis Methods

The synthesis of 9-(2-fluorophenyl)-2-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves a series of chemical reactions starting from commercially available starting materials. The key steps involve the formation of a pyrimidine ring, followed by the introduction of the fluorine and methoxy substituents. The final product is obtained through a coupling reaction with an amide linker.

Scientific Research Applications

9-(2-fluorophenyl)-2-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide has been extensively studied for its potential in cancer treatment. The c-MET pathway is known to play a crucial role in tumor growth and metastasis, making it an attractive target for cancer therapy. Preclinical studies have shown promising results in inhibiting c-MET activity and reducing tumor growth in various cancer models.

properties

IUPAC Name

9-(2-fluorophenyl)-2-(4-methoxyphenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14FN5O3/c1-28-11-8-6-10(7-9-11)17-22-14(16(21)26)15-18(24-17)25(19(27)23-15)13-5-3-2-4-12(13)20/h2-9H,1H3,(H2,21,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKMPQBGYRSFGND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC(=C3C(=N2)N(C(=O)N3)C4=CC=CC=C4F)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-(2-fluorophenyl)-2-(4-methoxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

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